molecular formula C11H8Cl2N4O B3748213 5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE

5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE

Cat. No.: B3748213
M. Wt: 283.11 g/mol
InChI Key: KRHSRCAPAXLQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound that features a pyrazole ring substituted with a cyanide group and an amino group linked to a dichlorohydroxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Dichlorohydroxybenzyl Moiety: This step involves the reaction of the pyrazole derivative with 3,5-dichloro-2-hydroxybenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield various substituted derivatives.

Scientific Research Applications

5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The dichlorohydroxybenzyl moiety may enhance binding affinity to specific targets, while the pyrazole ring can interact with active sites in proteins. The cyanide group may also play a role in modulating the compound’s activity by affecting its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar in structure but with a sulfonic acid group instead of a cyanide group.

    4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid: Another derivative with a hydroxybenzoic acid moiety.

Uniqueness

5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE is unique due to the presence of the cyanide group, which can significantly alter its reactivity and potential applications compared to similar compounds. The combination of the dichlorohydroxybenzyl moiety with the pyrazole ring also provides a distinct structural framework that can be exploited for various scientific and industrial purposes.

Properties

IUPAC Name

5-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O/c12-8-1-6(10(18)9(13)2-8)4-15-11-7(3-14)5-16-17-11/h1-2,5,18H,4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHSRCAPAXLQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CNC2=C(C=NN2)C#N)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 2
5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 3
5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 4
5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 5
5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 6
5-[(3,5-DICHLORO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.